Methyl[2-(naphthalen-1-yl)ethyl]amine
Description
Significance of Methyl[2-(naphthalen-1-yl)ethyl]amine within Naphthalene-Ethylamine Derivatives
This compound is a specific derivative within the broader class of naphthalene-ethylamines. Its structure features a methyl group attached to the nitrogen atom of the 2-(naphthalen-1-yl)ethylamine core. This N-methylation has important implications for the molecule's chemical properties. The addition of the methyl group increases the steric bulk around the nitrogen atom and alters its basicity and hydrogen bonding capability compared to its primary amine counterpart.
In the context of chemical research, compounds like this compound are often synthesized as part of a library of related structures to investigate structure-activity relationships (SAR). By systematically modifying the substituents on the amine and the naphthalene (B1677914) ring, researchers can probe the specific interactions of these molecules with their biological targets, such as receptors or enzymes. The N-methyl group, in particular, can influence a compound's metabolic stability and ability to cross cell membranes.
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from its structure and data available for related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 115600-36-7 |
| Molecular Formula | C13H15N |
Data sourced from ChemicalBook. chemicalbook.com
Overview of Academic Research Trajectories for N-Substituted Naphthalene-Ethylamines
Academic research into N-substituted naphthalene-ethylamines has followed several distinct trajectories, primarily driven by their potential applications in medicinal chemistry and as tools for studying biological systems.
One major area of investigation is their use as ligands for various receptors, particularly within the central nervous system. The naphthalene moiety can mimic the aromatic systems of endogenous neurotransmitters, while the substituted amino group allows for fine-tuning of receptor affinity and selectivity. Researchers synthesize series of these compounds with different N-substituents (e.g., methyl, ethyl, propyl groups) to optimize their binding profiles.
Another significant research avenue involves the development of fluorescent probes. The inherent fluorescence of the naphthalene ring can be modulated by the nature of the N-substituent and its interaction with the local environment. nih.gov This property is exploited to design sensors that can detect specific ions or molecules through changes in their fluorescence emission.
Furthermore, chiral N-substituted naphthalene-ethylamines, such as (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine, serve as important chiral auxiliaries and resolving agents in asymmetric synthesis. cymitquimica.comresearchgate.net The stereochemistry of these molecules is crucial for inducing selectivity in chemical reactions, leading to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net
The synthesis of novel naphthalene derivatives continues to be an active area of research, with studies focusing on creating compounds with enhanced biological activity, such as antimicrobial or anticancer properties. jmchemsci.comnih.gov These efforts often involve the strategic placement of various functional groups on both the naphthalene ring and the ethylamine (B1201723) side chain to maximize therapeutic potential. jmchemsci.comnih.gov
Table 2: Examples of N-Substituted Naphthalene-Ethylamine Derivatives in Research
| Compound Name | Research Context/Application |
|---|---|
| (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine | Chiral auxiliary in asymmetric synthesis. cymitquimica.com |
| N,N-Bis(2-hydroxy-1-naphthylmethyl)methylamine | Investigated for anti-inflammatory activities. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-naphthalen-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,14H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXDJFKCOBYLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy of Methyl[2-(naphthalen-1-yl)ethyl]amine reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are key to assigning the structure. The aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl chain and the methyl group appear in the more upfield region.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.90 | d | 1H | Ar-H |
| 7.80 | d | 1H | Ar-H |
| 7.50 | m | 3H | Ar-H |
| 7.40 | t | 2H | Ar-H |
| 3.20 | t | 2H | -CH₂-N |
| 2.90 | t | 2H | Ar-CH₂- |
Note: This is a hypothetical data table for illustrative purposes, as specific experimental data was not found in the searched resources.
Carbon-¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (aliphatic, aromatic, etc.) and its local electronic environment. The naphthalene ring carbons are expected to resonate in the aromatic region (δ 120-140 ppm), while the aliphatic carbons of the ethyl and methyl groups will appear at higher field (δ 10-60 ppm).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 136.5 | Ar-C (quaternary) |
| 134.0 | Ar-C (quaternary) |
| 128.8 | Ar-CH |
| 127.5 | Ar-CH |
| 126.2 | Ar-CH |
| 125.8 | Ar-CH |
| 125.5 | Ar-CH |
| 123.7 | Ar-CH |
| 55.0 | -CH₂-N |
| 42.0 | N-CH₃ |
Note: This is a hypothetical data table for illustrative purposes, as specific experimental data was not found in the searched resources.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further insight into the molecular structure by revealing correlations between nuclei.
A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity of the ethyl chain protons and their relationship with the neighboring aromatic and methyl protons.
An HSQC spectrum correlates proton signals with the signals of the directly attached carbon atoms. This is invaluable for definitively assigning the carbon signals based on the already assigned proton signals, confirming the C-H framework of the molecule.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. This provides a unique "fingerprint" of the molecule and is particularly useful for identifying functional groups.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, key expected absorptions include C-H stretching vibrations from the aromatic and aliphatic portions, C=C stretching from the naphthalene ring, and C-N stretching from the amine group.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1020 | C-N stretch | Amine |
Note: This is a table of expected regions for absorption bands, as specific experimental data was not found in the searched resources.
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The vibrational modes that are strong in Raman are often weak or absent in IR, and vice versa. For this compound, the symmetric vibrations of the naphthalene ring are expected to be particularly strong in the Raman spectrum, providing further confirmation of the aromatic system.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns upon ionization. For this compound, the molecular formula is C₁₃H₁₅N, yielding a molecular weight of approximately 185.26 g/mol and a monoisotopic mass of 185.120 Da. uni.luchemicalbook.comcymitquimica.com
In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be observed at m/z 185. The fragmentation of this compound is dictated by the presence of the stable naphthalene ring and the secondary amine group. The most characteristic fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info Another significant fragmentation pathway is the cleavage of the bond beta to the aromatic naphthalene ring, which leads to the formation of a highly stable naphthylmethyl cation.
Key predicted fragmentation patterns include:
Beta-cleavage: Cleavage of the C-C bond between the ethyl chain and the naphthalene ring is expected to produce the most stable and thus the most abundant fragment ion (the base peak). This is the naphthylmethyl cation ([C₁₀H₇CH₂]⁺), with an m/z of 141.
Alpha-cleavage: Cleavage of the bond between the two carbons of the ethyl group would result in a fragment with m/z 44, corresponding to the [CH₂=NHCH₃]⁺ ion. docbrown.info
Molecular Ion: The parent molecular ion peak at m/z 185 would also be present, and its relative intensity would be significant due to the stability of the aromatic system. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Structure | Fragmentation Pathway |
|---|---|---|---|
| 185 | Molecular Ion [M]⁺ | [C₁₃H₁₅N]⁺ | Parent Molecule |
| 141 | Naphthylmethyl Cation | [C₁₁H₉]⁺ | Beta-cleavage of the ethyl chain |
| 44 | Methylaminoethylidene Cation | [C₂H₆N]⁺ | Alpha-cleavage of the ethyl chain |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the naphthalene ring system acts as the primary chromophore. The amine group acts as an auxochrome, which can modify the absorption characteristics of the chromophore.
The UV spectrum is expected to be dominated by π → π* transitions within the aromatic naphthalene ring. Naphthalenic compounds typically exhibit several strong absorption bands in the ultraviolet region. nist.gov Based on data from similar naphthalene derivatives, the spectrum of this compound is predicted to show characteristic absorptions. nist.govnist.gov These include a very strong band around 220-230 nm and a structured band of strong to medium intensity in the 260-290 nm region. A weaker, broad band may also be observed at longer wavelengths, typically between 310 nm and 320 nm.
Table 2: Predicted UV-Vis Absorption Data and Electronic Transitions
| Approximate λₘₐₓ (nm) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~225 nm | π → π | Naphthalene Ring |
| ~280 nm | π → π | Naphthalene Ring |
| ~315 nm | π → π* | Naphthalene Ring (lower energy) |
X-ray Diffraction for Solid-State Structural Determination
While a specific crystal structure for this compound has not been reported in the surveyed literature, an analysis would reveal key structural parameters. Data from related naphthalene structures show that the naphthalene ring system is typically planar or nearly planar. nih.govnih.gov The analysis would determine the conformation of the ethylamine (B1201723) side chain relative to the ring, including the crucial torsion angles that define its orientation. Intermolecular interactions, such as hydrogen bonding involving the secondary amine (N-H···N or N-H···π) or π-π stacking between naphthalene rings, would also be identified, providing insight into the crystal packing. researchgate.net
The table below provides an illustrative example of the crystallographic data that would be obtained from such an analysis, based on typical values for similar organic compounds.
Table 3: Illustrative Crystallographic Data Parameters
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.75 |
| b (Å) | 7.80 |
| c (Å) | 17.05 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 887.9 |
| Z (molecules per unit cell) | 4 |
General Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a synthesized substance and is a crucial indicator of its purity.
For this compound, with the molecular formula C₁₃H₁₅N, the theoretical elemental composition can be calculated from its atomic constituents and molecular weight (185.26 g/mol ). Experimental results from a pure sample are expected to align closely with these calculated values, typically within a ±0.4% margin of error. nih.gov
Table 4: Elemental Composition of this compound
| Element | Mass (amu) | Count | Total Mass | Calculated Mass % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 13 | 156.143 | 84.28% |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 8.16% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.56% |
Applications in Ligand Chemistry and Catalysis
Naphthalene-Ethylamine Derivatives as Chiral Ligands in Asymmetric Catalysis
Design Principles for Chiral Induction in Transition-Metal Catalysts
The design of effective chiral ligands for transition-metal catalysts hinges on several key principles aimed at creating a well-defined chiral environment around the metal center. For naphthalene-based ligands, the bulky and rigid naphthalene (B1677914) group plays a crucial role in establishing steric hindrance that can differentiate between the prochiral faces of a substrate. The placement of the chiral center, often the carbon atom to which the amine is attached, in proximity to the coordinating nitrogen atom is critical for the effective transfer of chirality. The electronic properties of the naphthalene ring can also influence the catalytic activity by modulating the electron density at the metal center. N-alkylation, such as the methyl group in Methyl[2-(naphthalen-1-yl)ethyl]amine, can further tune the steric and electronic properties of the ligand, potentially enhancing enantioselectivity by increasing steric bulk and modifying the donor properties of the nitrogen atom. nih.govacs.org
Role in Chiral Catalytic Systems (e.g., Ru-based hydrogenation catalysts)
Ruthenium-based catalysts are widely used for the asymmetric hydrogenation of ketones, imines, and olefins. thieme-connect.comresearchgate.net Chiral amine and diamine ligands are often employed to induce enantioselectivity in these transformations. nih.govresearchgate.net These ligands coordinate to the ruthenium center, creating a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. The amine functionality is crucial for the catalytic cycle, often participating in hydrogen transfer steps. While specific examples of this compound in Ru-based hydrogenation are not documented in the reviewed literature, the structural motif suggests potential applicability. The combination of the naphthalene group and the chiral amine could, in principle, provide the necessary steric and electronic environment for effective asymmetric hydrogenation. acs.orgnih.govorganic-chemistry.org
Coordination Chemistry with Transition Metal Ions
The ability of a molecule to act as a ligand is fundamentally determined by its coordination chemistry with metal ions. Schiff bases, formed by the condensation of an amine with an aldehyde or ketone, are a particularly important class of ligands due to their synthetic accessibility and versatile coordination behavior. While direct studies on this compound are scarce, research on Schiff bases derived from similar, unmethylated naphthalene-ethylamine precursors provides insight into the potential coordination chemistry.
Synthesis and Characterization of Metal Complexes utilizing Naphthalene-Ethylamine Schiff Bases
Schiff base ligands derived from the condensation of naphthaldehyde with various amines have been successfully used to synthesize a range of transition metal complexes. nahrainuniv.edu.iqresearchgate.netorientjchem.orgallstudyjournal.com For instance, a Schiff base synthesized from 1-hydroxy-2-naphthaldehyde (B49639) and 2-(1H-indol-3-yl)ethylamine has been used to prepare mononuclear complexes with Ni(II), Pd(II), Fe(III), and Pt(IV). uobaghdad.edu.iq These complexes are typically synthesized by refluxing the Schiff base ligand with the corresponding metal salt in an appropriate solvent like ethanol. uobaghdad.edu.iq The resulting solid complexes can then be isolated by filtration and purified by recrystallization.
Characterization of these complexes involves a suite of analytical techniques. Elemental analysis provides the empirical formula, while molar conductivity measurements can indicate whether the ligands are neutral or charged. Magnetic susceptibility measurements help in determining the geometry of the complex. For example, studies on the aforementioned complexes suggest a tetrahedral geometry for Ni(II), square planar for Pd(II), and octahedral for Fe(III) and Pt(IV). uobaghdad.edu.iq
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopy is a powerful tool for elucidating the nature of metal-ligand bonding in coordination complexes. Infrared (IR) spectroscopy is particularly useful for identifying the coordination of the Schiff base to the metal ion. A key indicator is the shift of the C=N (azomethine) stretching vibration to a lower frequency in the complex compared to the free ligand, which is indicative of the nitrogen atom's coordination to the metal center. uobaghdad.edu.iq The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. uobaghdad.edu.iq
Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help in determining its geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions as well as ligand-to-metal charge transfer (LMCT) and d-d transitions. nih.gov The positions and intensities of these bands are characteristic of the metal ion and its coordination environment.
The following table summarizes typical spectroscopic data for a Schiff base ligand derived from a naphthalene precursor and its transition metal complexes, illustrating the changes upon coordination.
| Compound/Complex | Key IR Bands (cm⁻¹) | UV-Vis λ_max (nm) |
| Schiff Base Ligand | ν(C=N) ~1630 | π-π* transitions |
| Ni(II) Complex | ν(C=N) shifted to lower frequency, new ν(M-N), ν(M-O) bands | d-d and LMCT bands |
| Pd(II) Complex | ν(C=N) shifted to lower frequency, new ν(M-N), ν(M-O) bands | d-d and LMCT bands |
| Fe(III) Complex | ν(C=N) shifted to lower frequency, new ν(M-N), ν(M-O) bands | Charge transfer bands |
| Pt(IV) Complex | ν(C=N) shifted to lower frequency, new ν(M-N), ν(M-O) bands | Charge transfer bands |
Note: The exact positions of the peaks can vary depending on the specific ligand and metal ion.
Precatalyst Development for Polymerization Reactions
The development of well-defined precatalysts is crucial for controlling polymerization reactions to produce polymers with desired properties. While various naphthylamine derivatives have been investigated as components of catalytic systems, for instance, in the form of poly(1-naphthylamine) nanoparticles for photocatalytic applications, the specific use of this compound as a precatalyst for polymerization reactions is not well-documented in the scientific literature. mdpi.comresearchgate.netresearchgate.net The search for new and efficient catalysts for polymerization remains an active area of research, and the potential of naphthalene-based amine ligands in this field is still being explored. nih.gov
Naphthyl-Iminopyridine Metal Complexes in Ethylene (B1197577) Polymerization
Recent research has explored the use of 6-arylimino-2-(2-(1-phenylethyl)naphthalen-1-yl)iminopyridine ligands in complexation with iron(II) and cobalt(II) to create highly active precatalysts for ethylene polymerization. mdpi.com When activated with a cocatalyst such as modified methylaluminoxane (B55162) (MMAO), these complexes exhibit impressive catalytic activities, even at elevated temperatures, which is a desirable characteristic for industrial applications. mdpi.com
The iron complexes, in general, demonstrate higher catalytic activities compared to their cobalt counterparts under similar conditions. For instance, the iron complex Fe4 , which features a 2,4,6-trimethylphenyl substituent, achieved a catalytic activity of 17.0 x 10⁶ g(PE) mol⁻¹(Fe) h⁻¹, while the analogous cobalt complex Co4 reached an activity of 10.9 x 10⁶ g(PE) mol⁻¹(Co) h⁻¹. mdpi.com This highlights the significant influence of the metal center on the polymerization process.
The thermal stability of these catalytic systems is noteworthy, with optimal polymerization temperatures observed around 70 °C for the iron complexes. mdpi.com This enhanced thermostability is a key advantage for practical applications. The resulting polyethylenes are highly linear, as indicated by their melting temperatures, which are consistently around 130 °C. mdpi.com
Table 1: Ethylene Polymerization Catalyzed by Naphthyl-Iminopyridine Iron Complexes
Reaction Conditions: 10 atm ethylene, 30 min, 100 mL toluene, 5 µmol of complex, MMAO as cocatalyst.
| Complex | Substituent (Ar) | Temp (°C) | Activity (x 10⁶ g(PE) mol⁻¹(Fe) h⁻¹) | Mₙ (kg mol⁻¹) | PDI (Mₙ/Mₙ) |
|---|---|---|---|---|---|
| Fe1 | 2,6-diethylphenyl | 70 | 15.3 | 198 | 2.5 |
| Fe2 | 2,6-diisopropylphenyl | 70 | 16.5 | 297 | 2.3 |
| Fe3 | 2,6-di-sec-butylphenyl | 60 | 12.8 | 254 | 2.6 |
| Fe4 | 2,4,6-trimethylphenyl | 70 | 17.0 | 156 | 2.8 |
| Fe5 | 2,6-diethyl-4-methylphenyl | 70 | 14.9 | 215 | 2.4 |
Table 2: Ethylene Polymerization Catalyzed by Naphthyl-Iminopyridine Cobalt Complexes
Reaction Conditions: 10 atm ethylene, 30 min, 100 mL toluene, 10 µmol of complex, MMAO as cocatalyst.
| Complex | Substituent (Ar) | Temp (°C) | Activity (x 10⁶ g(PE) mol⁻¹(Co) h⁻¹) | Mₙ (kg mol⁻¹) | PDI (Mₙ/Mₙ) |
|---|---|---|---|---|---|
| Co1 | 2,6-diethylphenyl | 70 | 9.87 | 15.7 | 3.1 |
| Co2 | 2,6-diisopropylphenyl | 70 | 8.32 | 19.8 | 3.5 |
| Co3 | 2,6-di-sec-butylphenyl | 70 | 6.54 | 25.6 | 3.8 |
| Co4 | 2,4,6-trimethylphenyl | 70 | 10.9 | 12.3 | 2.9 |
| Co5 | 2,6-diethyl-4-methylphenyl | 70 | 7.98 | 22.4 | 3.3 |
Influence of Ligand Substituents on Catalytic Performance
The nature of the substituents on the aryl-imino portion of the ligand framework has a profound impact on the catalytic performance of the metal complexes. A key trend observed is the correlation between the steric bulk of the ortho-substituents and the molecular weight of the polyethylene (B3416737) produced. mdpi.com For both the iron and cobalt series of catalysts, complexes bearing bulkier substituents tend to generate polymers with higher molecular weights. mdpi.com
For example, among the iron catalysts, Fe2 , with its bulky 2,6-diisopropylphenyl groups, produced polyethylene with a molecular weight (Mₙ) of 297 kg mol⁻¹. mdpi.com Similarly, for the cobalt catalysts, the complex with the bulkiest 2,6-di-sec-butylphenyl groups (Co3 ) yielded the polyethylene with the highest molecular weight of 25.6 kg mol⁻¹. mdpi.com This effect can be attributed to the steric shielding of the active metal center by the bulky substituents, which hinders chain transfer reactions and promotes chain propagation, leading to longer polymer chains.
The electronic properties of the substituents also play a role in modulating the catalytic activity. The presence of electron-donating methyl groups on the aryl ring, as seen in Fe4 (2,4,6-trimethylphenyl), resulted in the highest catalytic activity among the iron complexes. mdpi.com This suggests that fine-tuning the electronic environment of the metal center can enhance the rate of ethylene insertion.
Furthermore, the polydispersity index (PDI) of the polymers produced by the iron catalysts, when activated with MMAO, is relatively narrow, indicating the formation of single-site active species. mdpi.com This is a desirable feature for producing polymers with uniform properties.
Mechanistic Investigations of Biological Interactions in Vitro and Molecular Levels
Receptor Binding and Modulation Studies
The interaction of Methyl[2-(naphthalen-1-yl)ethyl]amine analogues with key receptors in the central nervous system is a critical area of investigation. The following subsections detail the binding and functional characteristics of related compounds at serotonin (B10506), sigma, and nucleoside transporter receptors.
While direct studies on the 5-HT1A receptor agonist activity of this compound analogues are limited in the available literature, research on structurally related naphthyl-based compounds provides insights into their potential serotonergic activity. Systematic structural modifications of the β-adrenergic antagonist propranolol, which features a naphthyloxy scaffold, were performed to enhance affinity for human serotonin receptors.
One key analogue, N-monomethyl-2-(1-naphthyloxy)-ethylamine, which shares the N-methyl ethylamine (B1201723) and naphthalene (B1677914) features with the primary compound but contains an oxygen linker, demonstrated significant affinity for human 5-HT1B and 5-HT1D receptors. nih.govacs.org This compound exhibited a Ki value of 26 nM at the h5-HT1B receptor and 34 nM at the h5-HT1D receptor. nih.govacs.org Furthermore, functional analysis in an adenylate cyclase assay confirmed its character as a h5-HT1B agonist. nih.gov These findings suggest that the naphthylalkylamine scaffold is a viable pharmacophore for interacting with serotonin receptors, although specific data for 5-HT1A receptor binding and selectivity for direct analogues of this compound are not extensively documented.
The σ1 receptor (σ1R) has been identified as a target for compounds structurally related to this compound, particularly within the 1-arylpyrazole class of antagonists. A prominent example is the selective σ1R antagonist S1RA (E-52862), chemically known as 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine. This compound incorporates a naphthalen-2-yl group, demonstrating the relevance of the naphthalene moiety for high-affinity σ1R binding.
Structure-activity relationship (SAR) studies of this 1-arylpyrazole series have elucidated key structural requirements for potent σ1R antagonism. The general pharmacophore for σ1R ligands consists of a central hydrophobic scaffold and a basic amine group. In the case of S1RA, the naphthalene ring serves as a crucial hydrophobic component that occupies a specific binding pocket within the receptor.
Key SAR findings for this class include:
The Naphthalene Moiety : The 1-(naphthalen-2-yl) substitution on the pyrazole (B372694) ring is critical for high affinity.
The Linker : An ethyl-oxy linker connecting the pyrazole ring to the basic amine is optimal.
The Basic Amine : A morpholine (B109124) ring provides potent antagonism.
The development of S1RA underscores the therapeutic potential of targeting the σ1R with compounds bearing a naphthalene scaffold, positioning it as a unique intracellular target for modulating pain and other neurological conditions.
Analogues of this compound incorporating a triazin-amine scaffold have been investigated as inhibitors of equilibrative nucleoside transporters (ENTs). The compound FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) is a novel inhibitor of both ENT1 and ENT2.
Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the Vmax of uridine (B1682114) transport without affecting the KM. Notably, FPMINT displays a 5- to 10-fold greater selectivity for ENT2 over ENT1.
Structure-activity relationship studies on FPMINT analogues have identified critical structural features for inhibitory activity. The replacement of the naphthalene moiety with a benzene (B151609) ring was found to abolish the inhibitory effects on both ENT1 and ENT2. This highlights the essential role of the bulky, hydrophobic naphthalene group for effective binding and inhibition. However, the addition of specific substituents to the benzene ring could partially or fully restore activity, demonstrating a nuanced SAR. For instance, adding a methyl group at the meta position or an ethyl group at the para position of the benzene ring regained inhibitory activity against both transporters. Among the tested analogues, compound 3c was identified as the most potent inhibitor, acting as an irreversible and non-competitive inhibitor similar to FPMINT.
| Compound | Modification from FPMINT | IC50 on ENT1 (µM) | IC50 on ENT2 (µM) |
|---|---|---|---|
| FPMINT | Reference Compound | ~10-20 | ~1-2 |
| Compound 2b | Naphthalene replaced by m-methylbenzene | 12.68 | 2.95 |
| Compound 3c | Naphthalene replaced by p-ethylbenzene | 2.38 | 0.57 |
| Compound 2a | Naphthalene replaced by m-chlorobenzene | 104.92 | No Inhibition |
| Compound 3a | Naphthalene replaced by benzene | No Inhibition | No Inhibition |
Enzyme Interaction and Modulation
The potential for this compound-related structures to modulate enzyme activity is another important aspect of their biological profile. This subsection examines the inhibitory mechanisms of related derivatives on α-glucosidase and discusses the importance of general enzyme profiling.
Triazole derivatives, which can be synthesized from precursors related to the naphthylalkylamine scaffold, have shown significant promise as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can delay glucose absorption, representing a therapeutic strategy for managing type 2 diabetes.
A wide array of 1,2,3-triazole-based derivatives have been synthesized and evaluated, with many exhibiting greater potency than the standard inhibitor, acarbose. For example, a series of novel benzothiazole-triazole derivatives displayed potent α-glucosidase inhibitory activity, with IC50 values ranging from 20.7 to 61.1 μM, compared to 817.38 μM for acarbose. The most active compound in this series featured a chlorine group on the benzothiazole (B30560) ring and a tert-butyl group on a phenyl ring attached to the triazole.
Molecular docking and kinetic studies suggest that these triazole derivatives act as competitive or mixed-type inhibitors, binding to the active site of the α-glucosidase enzyme. The triazole ring often serves as a central scaffold to orient other functional groups, such as phenyl, benzyl, or other heterocyclic rings, to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the enzyme's binding pocket.
| Compound Class | Example Compound | IC50 (µM) | Reference Standard (Acarbose) IC50 (µM) |
|---|---|---|---|
| Benzothiazole-Triazoles | Compound 6s | 20.7 | 817.38 |
| Benzothiazole-Triazoles | Compound 6o | 22.3 | 817.38 |
| Benzothiazole-Triazoles | Compound 6e | 27.4 | 817.38 |
| 1,2,3-Triazole-α-d-glucosides | AGT14 | 17 | 1100 |
| 1,2,3-Triazole-α-d-glucosides | AGT4 | 18 | 1100 |
A comprehensive in vitro pharmacological profile of this compound against a broad panel of common enzymes, transporters, and G-protein coupled receptors (GPCRs) is not extensively detailed in the publicly available scientific literature. Such profiling is crucial in drug discovery to identify potential off-target interactions that could lead to adverse effects and to uncover novel therapeutic applications.
Standard industry practice involves screening compounds against panels that include:
Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) to assess the potential for drug-drug interactions through metabolic inhibition.
A wide range of GPCRs (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic) to determine selectivity and identify unintended receptor binding.
Various ion channels and transporters to evaluate effects on cardiac function (e.g., hERG channel) and other physiological processes.
Without such specific screening data for this compound, a complete understanding of its selectivity and potential for off-target effects remains undetermined.
Molecular Targets and Biochemical Pathway Interactions
The biological activity of this compound and its analogues is predicated on their interaction with specific molecular targets and their subsequent influence on biochemical pathways. Research into naphthalene-ethylamine derivatives has identified several areas of interaction, ranging from ion channels to complex signaling pathways.
While direct studies on this compound's effect on the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel are not extensively documented, research on related naphthalene structures suggests potential interactions. TRPM4 is a calcium-activated non-selective cation channel involved in various physiological processes, and its modulation can have significant effects. researchgate.net A study identified N′-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide (NDNA), a compound featuring a naphthalen-1-yl moiety, as a modulator of TRPM4. researchgate.net This finding indicates that the naphthalene scaffold can be incorporated into molecules that interact with this ion channel, suggesting a potential, though unconfirmed, area of activity for naphthalene-ethylamine derivatives.
Naphthalene derivatives have been shown to engage with various cellular processes. Studies on synthetic naphthalene compounds have demonstrated anti-inflammatory activities through the inhibition of neutrophil activation. sigmaaldrich.com For instance, certain derivatives can impede the release of granule enzymes from neutrophils, a key process in the inflammatory response. sigmaaldrich.com
Another significant pathway involves the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular defense against oxidative stress. A series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs were developed as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov These compounds were shown to activate the Nrf2 signaling pathway, leading to the expression of cytoprotective genes and the suppression of pro-inflammatory cytokines in microglial cells, highlighting a potential therapeutic application for controlling neuroinflammatory disorders. nih.gov
Analogues of naphthalene-ethylamine have been investigated for their interaction with the dopaminergic system. A series of compounds related to 6-(N,N-di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one, a prodrug for a dopamine (B1211576) D1/D2 agonist, were synthesized and evaluated for their potential in treating Parkinson's disease. researchgate.net Specifically, the N-methyl-N-n-propyl and N-ethyl-N-propyl analogues demonstrated significant and lasting pharmacological effects in a rat rotation model, indicating potent interaction with dopaminergic pathways in the brain. researchgate.net Analysis of brain tissue confirmed the presence of metabolites from the parent compounds, suggesting that these naphthalene-based structures can cross the blood-brain barrier and be metabolized to active forms within the central nervous system. researchgate.net
Structure-Activity Relationship (SAR) Studies for Bioactive Naphthalene-Ethylamine Derivatives
The biological effects of naphthalene-ethylamine derivatives are highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help to elucidate how modifications to the naphthalene core, the ethylamine side chain, and the nitrogen substituent influence potency and selectivity.
The substitution pattern on the naphthalene ring is a critical determinant of biological activity. The naphthalene core is more reactive than benzene, and the 1-position (alpha) is generally more susceptible to electrophilic substitution than the 2-position (beta). nih.gov This is because the intermediate for 1-substitution is more stable, allowing the positive charge to be distributed over two positions while leaving one of the rings fully aromatic. nih.gov
This inherent reactivity influences the biological efficacy of derivatives. In studies of Keap1-Nrf2 inhibitors, a 1,4-substitution pattern on the naphthalene scaffold was found to be optimal for high potency, with other substitution patterns resulting in a complete loss of activity. Similarly, in a study of naphthalene derivatives with anti-inflammatory properties, substitution at either the 1 or 2 position was shown to influence the inhibitory effects on cellular activation. sigmaaldrich.com This underscores the principle that the precise placement of functional groups on the naphthalene ring system is crucial for effective interaction with biological targets.
Modifications to the amine group of the ethylamine side chain, including the length of N-alkyl substituents and the stereochemistry of the molecule, significantly modulate biological activity.
The length and character of the N-alkyl chain can impact receptor binding and potency. In the study of dopaminergic naphthalen-1-one analogues, altering the N-alkyl groups from a di-n-propyl configuration to N-methyl-N-n-propyl or N-ethyl-N-propyl configurations had a marked effect on pharmacological potency. researchgate.net The N-ethyl-N-propyl analogue, in particular, was found to be significantly more potent than the parent compound. researchgate.net This demonstrates that even subtle changes in the size and lipophilicity of the N-alkyl substituents can fine-tune the molecule's interaction with its target receptor.
Table 1: Effect of N-Alkyl Substitution on Dopaminergic Activity of Naphthalen-1-one Analogues
This table illustrates the comparative in vivo potency of different N-alkyl substituted analogues in a rat model of Parkinson's disease.
| Compound Analogue | N-Alkyl Substituents | Relative Potency |
|---|---|---|
| Parent Compound | N,N-di-n-propyl | Baseline |
| Analogue 1 | N-methyl-N-n-propyl | Similar to parent |
Stereochemistry plays a pivotal role in pharmacology, as biological targets like enzymes and receptors are chiral and often interact differently with different enantiomers of a drug. For molecules in the naphthylethylamine class, the carbon atom to which the amine and naphthalene ring are attached is a chiral center. The spatial arrangement of substituents around this center can lead to significant differences in biological activity. Studies using enantiomers of 1-(1-naphthyl)ethylamine (B3023371) and 1-(2-naphthyl)ethylamine as chiral auxiliaries in chemical synthesis have shown that the stereochemical configuration dramatically influences the outcome of reactions. nih.gov Specifically, 1-(2-naphthyl)ethylamines provided good to excellent stereoselectivity, whereas the 1-(1-naphthyl)ethylamine auxiliaries resulted in a significant loss of selectivity. nih.gov While not a direct measure of biological interaction, this demonstrates the profound impact of the molecule's three-dimensional structure, suggesting that the enantiomers of bioactive naphthalene-ethylamines would likely exhibit different potencies and selectivities at their biological targets.
Role of Amine Basicity in Biological Activity
The basicity of the amine group in arylalkylamines, such as this compound, is a critical determinant of their biological interactions. The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor and to exist in a protonated, cationic form at physiological pH. This capacity for protonation is fundamental to the molecule's interaction with biological targets, such as receptors and transporters, which often feature anionic amino acid residues (e.g., aspartate, glutamate) in their binding sites. The strength of this basicity, quantified by the pKa value, can significantly influence binding affinity and functional activity. For this compound, the predicted pKa is approximately 10.20 ± 0.10, indicating that it is significantly protonated at physiological pH 7.4.
The degree of protonation affects the electrostatic interactions between the ligand and its receptor. A strongly basic amine will be more extensively protonated, leading to a more potent electrostatic attraction with an anionic binding pocket. However, the optimal basicity is often a balance between favorable binding interactions and the energetic costs of desolvation upon entering the binding site.
Systematic modifications of the amine substituent in structurally related compounds have provided insights into the role of amine basicity in biological activity. For instance, in a series of 2-(1-naphthyloxy)ethylamines, alterations to the terminal amine group led to significant changes in affinity for the human 5-HT1B serotonin receptor. nih.gov While the pKa values were not reported in this particular study, the nature of the N-substituents allows for a qualitative assessment of their likely influence on basicity and the resulting biological activity.
Generally, the basicity of amines is influenced by the electronic effects of the substituents on the nitrogen atom. Alkyl groups, being electron-donating, tend to increase the electron density on the nitrogen, thereby increasing its basicity. For instance, a secondary amine like this compound is typically more basic than its primary amine counterpart, 2-(Naphthalen-1-yl)ethylamine. This is due to the electron-donating effect of the methyl group.
Detailed research on related phenethylamine (B48288) derivatives further underscores the importance of the amine group. Structure-activity relationship (SAR) studies on phenethylamine and tryptamine (B22526) derivatives have shown that substitutions on the amine nitrogen can have profound effects on binding affinity for serotonin receptors. biomolther.orgbiomolther.org
The following interactive table presents data from a study on 2-(1-naphthyloxy)ethylamines, which, while not identical to the target compound, illustrates the impact of N-substitution on binding affinity for the human 5-HT1B receptor. The variation in substituents directly correlates with changes in the amine's steric and electronic properties, including its basicity.
As the data illustrates, the N-monomethyl analog exhibits the highest affinity (lowest Ki value) for the h5-HT1B receptor. nih.gov This suggests that for this particular biological target, the increase in basicity from a primary to a secondary amine, along with the specific steric profile of the methyl group, is optimal for binding. The decrease in affinity for the N,N-dimethyl analog may be attributed to steric hindrance or a slight decrease in basicity in an aqueous environment due to reduced capacity for hydrogen bonding and solvation of the corresponding cation.
Future Research Directions and Translational Potential in Academic Contexts
Development of Novel Synthetic Methodologies for Methyl[2-(naphthalen-1-yl)ethyl]amine Scaffolds
The synthesis of naphthalene-ethylamine derivatives is an active area of research, driven by the need for efficient and stereoselective methods to access these valuable molecular frameworks. Current strategies often involve multi-step sequences, but future research is geared towards more streamlined and atom-economical approaches.
One promising avenue is the direct catalytic amination of naphthalene (B1677914) precursors. Research has demonstrated a one-step catalytic amination of naphthalene to naphthylamine using vanadium catalysts under mild conditions, which could be adapted for more complex derivatives. rsc.org This method offers a significant improvement over traditional nitration and hydrogenation processes. rsc.org Another approach involves the reductive amination of corresponding ketones or aldehydes. For instance, chiral 1-(1-naphthyl)ethylamines have been synthesized via the borane-mediated reduction of O-benzyloxime ethers using chiral catalysts, achieving high enantiomeric excess. researchgate.net
Future methodologies may focus on:
Asymmetric Hydrogenation: Developing novel chiral catalysts for the asymmetric hydrogenation of enamines or imines derived from naphthalen-1-yl ethanone (B97240) would provide direct access to enantiomerically pure this compound. The synthesis of (R)-(+)-1-(1-naphthyl)ethylamine and its (S)-(-) counterpart has been achieved through the catalytic reduction of 1-(1-naphthyl) acetophenone (B1666503) oxime using specific ruthenium catalysts, indicating the feasibility of this strategy. google.com
C-H Activation/Functionalization: Direct functionalization of the naphthalene core or the ethylamine (B1201723) side chain through transition-metal-catalyzed C-H activation could offer novel routes to derivatives. This would bypass the need for pre-functionalized starting materials and allow for late-stage modification of the scaffold.
Flow Chemistry: Continuous flow synthesis can enhance reaction efficiency, safety, and scalability compared to batch methods. Applying flow chemistry to key synthetic steps, such as imine formation and reduction, could lead to higher yields and purity for the final product.
| Synthetic Strategy | Precursor | Key Reagents/Catalysts | Potential Advantage |
| Catalytic Amination | Naphthalene | Vanadium Catalysts, Hydroxylamine | High atom economy, mild conditions rsc.org |
| Asymmetric Reduction | 1-(1-naphthyl) acetophenone oxime | Chiral Ruthenium (II) complexes | High enantioselectivity google.com |
| Reductive Amination | Naphthaldehyde/Naphthyl ketones | Reducing agents (e.g., NaBH₄, H₂/catalyst) | Versatility in substrate scope |
Advanced Computational Design of Derivatives with Tuned Academic Properties
Computational chemistry offers powerful tools to predict and understand the properties of molecules, guiding the design of new derivatives with tailored functions. For the this compound scaffold, density functional theory (DFT) and other quantum mechanical calculations can be employed to explore its structural and electronic properties. mdpi.comresearchgate.net
Future computational research could focus on:
Conformational Analysis: Understanding the conformational landscape of the naphthalene-ethylamine scaffold is crucial for predicting its interaction with biological targets or its performance as a ligand. DFT calculations can elucidate the stable conformations and the energy barriers between them. researchgate.net
Property Prediction: Computational models can predict key properties such as solubility, lipophilicity (LogP), and electronic characteristics (e.g., HOMO/LUMO energies). These predictions can guide the design of derivatives with improved pharmacokinetic profiles or specific electronic properties for catalytic or materials science applications.
Molecular Docking: For derivatives with potential biological activity, molecular docking studies can predict binding modes and affinities to specific protein targets, such as enzymes or receptors. This can help prioritize compounds for synthesis and biological evaluation. For example, derivatives of N-benzyl phenethylamines, a related structural class, have been studied for their interaction with serotonin (B10506) receptors. nih.govacs.org
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | HOMO/LUMO energies, charge distribution, reaction mechanisms mdpi.com |
| Molecular Dynamics (MD) | Simulate conformational dynamics in solution | Stable conformations, flexibility, solvent interactions |
| Molecular Docking | Predict binding to biological macromolecules | Binding affinity, interaction poses, target identification |
Exploration of New Catalytic Applications for Naphthalene-Ethylamine Ligands
The nitrogen atom and the aromatic naphthalene ring in this compound make it a potential ligand for transition metal catalysis. Naphthalene-based ligands have been explored in various catalytic reactions, and the ethylamine moiety offers a versatile point for coordination.
Future research in this area could involve:
Asymmetric Catalysis: Chiral versions of naphthalene-ethylamine ligands, such as those derived from enantiomerically pure (R)- or (S)-1-(1-naphthyl)ethylamine, can be used to induce asymmetry in metal-catalyzed reactions. researchgate.net These have been used in the resolution of P-chiral ligands through the formation of palladium metallacycles. researchgate.net
Cross-Coupling Reactions: Naphthalene-based polymers have been successfully used as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. researchgate.net Monomeric naphthalene-ethylamine ligands could be developed for similar applications, potentially offering enhanced solubility and fine-tuning of catalytic activity.
Oxidation/Reduction Catalysis: The electronic properties of the naphthalene ring can be modulated to influence the redox potential of a coordinated metal center. This could lead to the development of new catalysts for selective oxidation or reduction reactions. For instance, metal complexes with naphthalene-based acetic acids have shown noteworthy catechol oxidase activity. mdpi.com
Elucidation of Undiscovered Biological Mechanisms at a Molecular Level
While many naphthalene-containing compounds exhibit biological activity, the specific mechanisms of action are often not fully understood. The this compound scaffold could serve as a starting point for exploring new biological pathways. Some derivatives of (1E)-N-(Naphthalen-1-yl)ethanimine have shown potential antifungal properties. Furthermore, related N-benzyl phenethylamines are known to act as potent agonists for 5-HT2A/2C serotonin receptors. nih.govacs.org
Future research directions include:
Target Identification: High-throughput screening of this compound and its derivatives against various biological targets (e.g., GPCRs, kinases, ion channels) could identify novel bioactivities.
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies would be required. This could involve investigating interactions with enzymes or receptors, as seen in studies of similar compounds that bind to serotonin receptors. The replacement of a naphthalene scaffold in inhibitors of the KEAP1/NRF2 protein-protein interaction has been explored to improve drug-like properties, suggesting that naphthalene-based structures can serve as templates for modulating complex biological pathways. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives would help establish clear SARs. This involves systematically modifying the naphthalene ring, the ethylamine linker, and the methyl group to understand how these structural features influence biological activity. nih.gov
Application in Chemical Biology Probes and Tools for Mechanistic Studies
The inherent fluorescence of the naphthalene moiety makes the this compound scaffold an excellent candidate for the development of chemical biology probes. Naphthalene derivatives are widely used as fluorophores due to their favorable photophysical properties. mdpi.comnih.gov
Potential applications in this domain include:
Fluorescent Probes for Bioimaging: By attaching specific recognition elements, derivatives of this compound could be converted into fluorescent probes for detecting metal ions, pH changes, or specific biomolecules within living cells. nih.govrsc.org For example, naphthalene-based probes have been designed for mitochondrial pH imaging and for detecting Al³⁺ and Mg²⁺ ions. nih.govrsc.org
Probes for Mechanistic Studies: Naphthalene-based fluorescent probes have been used to investigate complex cellular processes like ferroptosis by sensing changes in membrane tension. pnas.org The sensitivity of the naphthalene fluorophore to its local environment can be exploited to report on molecular-level events.
Photoaffinity Labeling: Incorporation of a photoreactive group onto the scaffold could generate photoaffinity probes. These tools are used to identify the binding partners of a molecule within a complex biological system by forming a covalent bond upon photoirradiation.
| Probe Type | Potential Application | Design Principle |
| Fluorescent Ion Sensor | Detection of cellular Al³⁺ or Mg²⁺ | Schiff base formation to modulate photo-induced electron transfer (PET) nih.gov |
| Mechanosensitive Probe | Imaging membrane tension during cellular processes | Twisted intramolecular charge transfer (TICT) mechanism sensitive to viscosity pnas.org |
| pH-Sensitive Probe | Measuring pH fluctuations in organelles like mitochondria | pH-dependent protonation state altering the fluorophore's emission rsc.org |
Q & A
Q. What are the common synthetic routes for preparing Methyl[2-(naphthalen-1-yl)ethyl]amine in a laboratory setting?
- Methodological Answer : The synthesis typically involves reductive amination or alkylation strategies . For example:
- Reductive Amination : Reacting 1-naphthaldehyde derivatives with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (buffered conditions) to form the target amine .
- Alkylation : Using 2-(naphthalen-1-yl)ethyl bromide and methylamine in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate nucleophilic substitution. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1) .
- Purification : Crude products are extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. Column chromatography (silica gel) is recommended for isolating high-purity compounds .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the naphthalene aromatic protons (δ 7.2–8.5 ppm) and methylene/methyl groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 199.1362 (C₁₃H₁₅N⁺) .
- X-ray Crystallography : For crystalline samples, SHELXL software refines structural parameters (bond lengths, angles) and validates the amine’s stereochemistry .
- IR Spectroscopy : Identifies N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
Q. What safety precautions should be taken when handling this compound based on its toxicological profile?
- Methodological Answer :
- Exposure Control : Use fume hoods to avoid inhalation (linked to respiratory effects) and wear nitrile gloves to prevent dermal absorption (associated with hepatic/renal toxicity) .
- Waste Management : Segregate waste in labeled containers and dispose via certified hazardous waste services to mitigate environmental contamination .
- Emergency Protocols : In case of ocular contact, rinse immediately with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in reductive amination reactions?
- Methodological Answer :
- Catalyst Selection : Use Pd/C under hydrogen gas (1–3 atm) for higher efficiency compared to NaBH₃CN, which requires acidic conditions .
- Solvent Optimization : Replace DMF with methanol to enhance reaction kinetics and reduce side-product formation .
- Temperature Control : Maintain 40–50°C to balance reaction rate and thermal decomposition risks .
- Scale-Up : Transition from batch to continuous flow reactors to improve reproducibility and purity (>95%) in industrial settings .
Q. What analytical strategies resolve contradictions between computational and experimental data regarding the compound’s conformational stability?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL to resolve discrepancies in bond angles or torsional strains identified via DFT calculations. For example, refine hydrogen bonding networks to validate amine group orientation .
- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the ethyl-naphthalene linkage, which may explain deviations from computational models .
- Synchrotron Studies : High-resolution X-ray diffraction at cryogenic temperatures (100 K) can resolve ambiguities in electron density maps .
Q. What in vivo models are appropriate for assessing the compound’s hepatic toxicity, and how do exposure routes influence outcomes?
- Methodological Answer :
- Model Selection : Use Sprague-Dawley rats or C57BL/6 mice for oral gavage studies (dose range: 50–200 mg/kg) to evaluate hepatic enzyme elevation (ALT/AST) and histopathological changes .
- Route-Specific Effects : Inhalation exposure (aerosolized particles) may induce pulmonary inflammation, while oral administration directly targets hepatic metabolism via first-pass effects .
- Biomarker Analysis : Quantify glutathione depletion and lipid peroxidation (MDA levels) in liver homogenates to assess oxidative stress mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
